

physicochemical properties of 3-Amino-1-phenyl-2-pyrazolin-5-one

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Compound of Interest

Compound Name: 3-Amino-1-phenyl-2-pyrazolin-5-one

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An In-depth Technical Guide to the Physicochemical Properties of **3-Amino-1-phenyl-2-pyrazolin-5-one**

Abstract: **3-Amino-1-phenyl-2-pyrazolin-5-one** (CAS No. 4149-06-8) is a pivotal heterocyclic compound, serving as a foundational scaffold in medicinal chemistry and material science.^[1] Its unique structural features, including a reactive pyrazolone core, an aromatic phenyl substituent, and a key amino group, impart a versatile chemical profile. This guide provides a comprehensive exploration of its core physicochemical properties, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, structural characteristics, and analytical behavior. The narrative synthesizes experimental data with established chemical principles to explain the causality behind its properties and the methodologies used for their characterization.

Molecular Identity and Core Properties

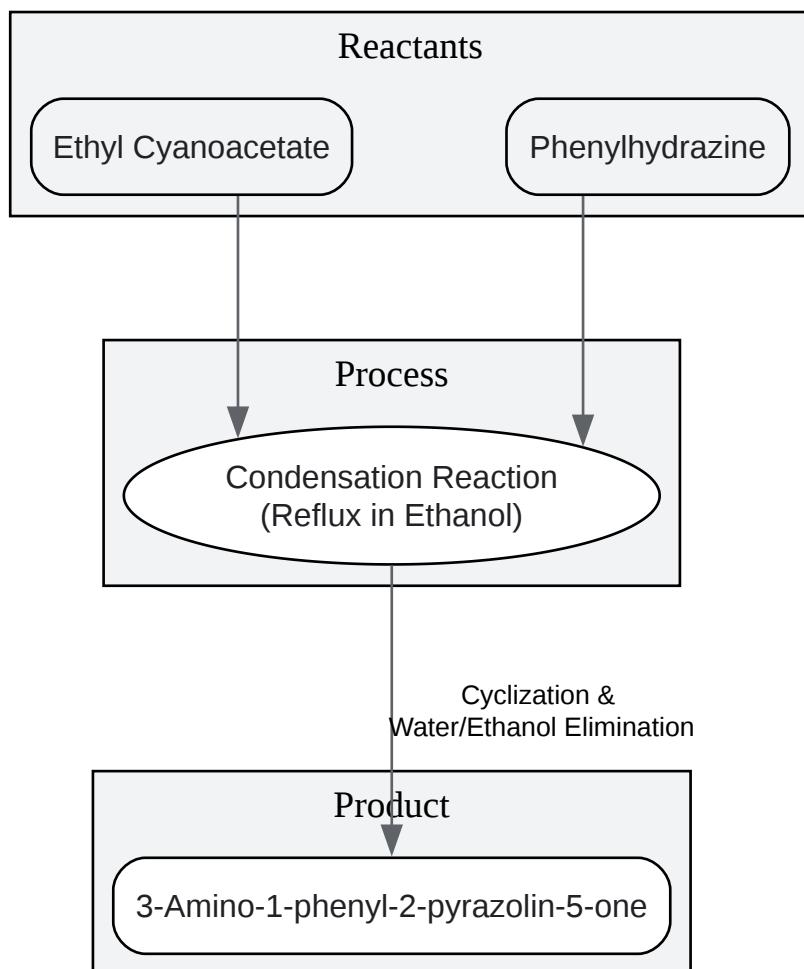
3-Amino-1-phenyl-2-pyrazolin-5-one is a multifaceted molecule known by several synonyms, including 5-Amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one.^[2] Its utility as a synthetic intermediate is well-established, particularly in the development of analgesics, anti-inflammatory agents, agrochemicals, and dyes.^[1]

A summary of its fundamental properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ N ₃ O	[1] [3] [4] [5]
Molecular Weight	175.19 g/mol	[1] [3] [4]
CAS Number	4149-06-8	[3] [4]
IUPAC Name	5-amino-2-phenyl-4H-pyrazol-3-one	[4]
Appearance	White to brown to dark purple powder/crystal	[1] [3]
Purity	≥97.0%	[2] [3]

Synthesis Pathway

The synthesis of pyrazolone derivatives is a cornerstone of heterocyclic chemistry. A common and effective method involves the condensation of a β -keto ester with phenylhydrazine. For the title compound, a related precursor, 3-methyl-1-phenyl-pyrazol-5-one, is synthesized by reacting ethyl acetoacetate with phenylhydrazine.[\[6\]](#) A plausible pathway for **3-Amino-1-phenyl-2-pyrazolin-5-one** involves the reaction of ethyl cyanoacetate with phenylhydrazine, leading to the formation of the pyrazolone ring with the requisite amino group at the C3 position.



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Caption: General synthesis workflow for **3-Amino-1-phenyl-2-pyrazolin-5-one**.

Experimental Protocol: Synthesis

This protocol describes a generalized procedure for the synthesis of a pyrazolone ring system, which is the core of the title compound.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.
- Addition of β -Keto Ester Derivative: To the stirring solution, add ethyl cyanoacetate (1 equivalent) dropwise at room temperature.

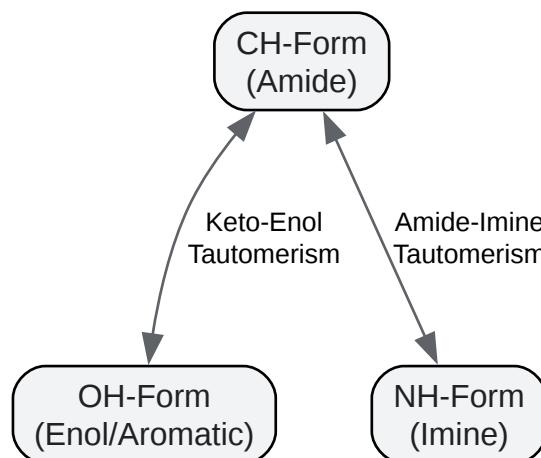
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Precipitation:** After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- **Isolation:** Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Structural Analysis: Tautomerism

A critical physicochemical feature of pyrazolones is their ability to exist in different tautomeric forms.^[7] The equilibrium between these forms is influenced by the solvent, pH, temperature, and the nature of substituents on the pyrazolone ring.^{[7][8]} For **3-Amino-1-phenyl-2-pyrazolin-5-one**, three primary tautomers are possible: the CH-form, the OH-form (an aromatic pyrazolol), and the NH-form.

- CH-form (Amide): 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- OH-form (Enol): 5-amino-2-phenyl-1H-pyrazol-3-ol
- NH-form (Imine): 3-amino-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

Studies on related 1-substituted pyrazolin-5-ones have shown that the relative stability is often in the order of CH > NH > OH.^[7] The presence of electron-donating groups at the C3 position, such as the amino group, tends to shift the equilibrium towards the CH form.^[7] In nonpolar solvents, pyrazolol tautomers can form dimers stabilized by intermolecular hydrogen bonds, while in polar solvents like DMSO, these dimers tend to dissociate into monomers.^[9]

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Caption: Tautomeric equilibrium of **3-Amino-1-phenyl-2-pyrazolin-5-one**.

Physical and Chemical Data

The physical properties of the compound are essential for its handling, formulation, and application in various chemical processes.

Property	Value	Method/Source
Melting Point	206 °C	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	BioCrick[10]
logP (Octanol/Water)	0.696	Crippen Method[11]
log ₁₀ WS (Water Solubility)	-1.55 (mol/L)	Crippen Method[11]
Ionization Energy	7.40 - 7.70 eV	NIST Webbook[11]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **3-Amino-1-phenyl-2-pyrazolin-5-one**.

NMR Spectroscopy (^1H and ^{13}C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectral data for the title compound is not detailed in the provided search results, theoretical calculations and data from analogous structures allow for a robust prediction of its spectral features.[12][13]

- ^1H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the δ 7.0-8.0 ppm range), a singlet for the CH_2 protons on the pyrazolone ring (around δ 3.0-4.0 ppm), and a broad signal for the NH_2 protons. The exact chemical shifts are highly dependent on the solvent and the predominant tautomeric form.[9]
- ^{13}C NMR: The spectrum would feature signals for the carbonyl carbon ($\text{C}=\text{O}$) above δ 160 ppm, carbons of the phenyl ring between δ 115-140 ppm, and carbons of the pyrazolone ring.[9][14]
- Sample Preparation: Dissolve 5-10 mg of **3-Amino-1-phenyl-2-pyrazolin-5-one** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire a ^1H spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Theoretical studies on pyrazolone derivatives provide insight into their vibrational frequencies.[13]

- N-H Stretch: The amino group (NH_2) will exhibit characteristic stretching vibrations, typically in the $3300\text{-}3500\text{ cm}^{-1}$ region.

- C-H Stretch: Aromatic C-H stretches from the phenyl group are expected just above 3000 cm^{-1} . Aliphatic C-H stretches from the CH_2 group will appear just below 3000 cm^{-1} .
- C=O Stretch: A strong absorption band corresponding to the carbonyl group of the pyrazolone ring is expected around 1650-1700 cm^{-1} . The position of this band can be influenced by hydrogen bonding and tautomerism.[14]
- C=N and C=C Stretches: Vibrations for the C=N and aromatic C=C bonds will appear in the 1500-1600 cm^{-1} region.
- Sample Preparation: Mix approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
- Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- Electron Ionization (EI): In EI-MS, the molecular ion peak (M^+) would be observed at an m/z value corresponding to its molecular weight, 175.19.[4][5] The NIST WebBook provides access to the electron ionization mass spectrum for this compound.[5]
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate positively charged ions.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- **Detection:** Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Crystallographic Data

While a crystal structure for the title compound itself was not found in the initial search, data for a closely related derivative, 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one ($C_{12}H_{13}N_3O$), provides valuable insights into the molecular geometry and intermolecular interactions of the core pyrazolone structure.[15]

In this derivative, the phenyl and pyrazole rings are nearly coplanar, with a dihedral angle of $7.5(2)^\circ$.[15] A crucial feature of the crystal packing is the formation of intermolecular N—H···O hydrogen bonds involving the amino group, which link the molecules into a three-dimensional network.[15] This highlights the importance of hydrogen bonding in the solid-state structure of aminopyrazolones.

Crystal Data (for $C_{12}H_{13}N_3O$ derivative)

Formula	$C_{12}H_{13}N_3O$
Molecular Weight	215.25
Crystal System	Orthorhombic
Cell Dimensions	$a = 22.557 \text{ \AA}$, $b = 26.291 \text{ \AA}$, $c = 7.528 \text{ \AA}$
Cell Volume	4465 \AA^3
Key Feature	Intermolecular N—H···O hydrogen bonds forming a 3D framework.

(Data sourced from *Acta Crystallographica Section E*)[15]

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